molecular formula C9H7ClO B13131765 1-(3-Chlorophenyl)prop-2-en-1-one

1-(3-Chlorophenyl)prop-2-en-1-one

Cat. No.: B13131765
M. Wt: 166.60 g/mol
InChI Key: GZVMFSAUHKADTG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)prop-2-en-1-one is a chlorinated chalcone derivative characterized by a propenone backbone (C=O-CH₂-C=C) substituted with a 3-chlorophenyl group at the ketone position. Chalcones, α,β-unsaturated ketones, are pivotal intermediates in organic synthesis and pharmaceutical research due to their structural versatility and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The chlorine substituent at the meta position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

1-(3-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H7ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6H,1H2

InChI Key

GZVMFSAUHKADTG-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Overview

The most common and classical approach to synthesize 1-(3-chlorophenyl)prop-2-en-1-one is through the Claisen-Schmidt condensation, which involves the base-catalyzed aldol condensation of 3-chloroacetophenone with an appropriate aldehyde.

Typical Procedure

  • Reactants: 3-chloroacetophenone and benzaldehyde or substituted benzaldehydes.
  • Catalyst: Aqueous base such as potassium hydroxide (KOH).
  • Solvent: Ethanol or ethanol-water mixture.
  • Conditions: Stirring at room temperature or mild heating.
  • Workup: Precipitation of the chalcone product followed by filtration and recrystallization.

Example from Literature

  • A mixture of 3-chloroacetophenone (0.01 mol) and p-chlorobenzaldehyde (0.01 mol) was treated with 50% KOH in 25 mL ethanol.
  • Stirred for 1 hour at room temperature.
  • The precipitate was filtered and recrystallized from ethanol.
  • Yield: Approximately 70%.

Notes

  • This method is straightforward and provides good yields.
  • The reaction is sensitive to the nature of the aldehyde and base concentration.
  • The product purity is often enhanced by recrystallization.

Acyl Chloride and Enolate Coupling (GP2 Method)

Overview

An alternative and efficient synthetic route involves the reaction of 3-chlorobenzoyl chloride with a suitable enolate or equivalent nucleophile under controlled conditions.

Typical Procedure

  • Reactants: 3-chlorobenzoyl chloride and a suitable nucleophile (e.g., enolate of acetaldehyde or equivalent).
  • Base: Triethylamine (TEA) to neutralize HCl formed.
  • Solvent: Chloroform or dichloromethane.
  • Conditions: Dropwise addition of triethylamine under nitrogen atmosphere, stirring for extended periods (e.g., 12 hours).
  • Workup: Washing with acid, water, bicarbonate, brine, drying, and purification by column chromatography.

Example from Research

  • 3-chlorobenzoyl chloride (876 mg, 5.0 mmol) was reacted with triethylamine (30 mL, 214 mmol) in chloroform (200 mL).
  • Stirred for 12 hours under nitrogen.
  • Purified by column chromatography (diethyl ether/petroleum ether 3:100).
  • Yield: 73% as yellow oil.
  • Characterization: 1H NMR and 13C NMR data consistent with literature.

Notes

  • This method provides relatively high yields and pure products.
  • Requires careful handling of acyl chlorides and moisture-sensitive conditions.
  • Suitable for scale-up due to good reproducibility.

Dehydration of 1-(3-chlorophenyl)prop-2-en-1-ol

Overview

Another synthetic approach involves the dehydration of the corresponding allylic alcohol, 1-(3-chlorophenyl)prop-2-en-1-ol, under acidic conditions to yield the α,β-unsaturated ketone.

Typical Procedure

  • Starting material: 1-(3-chlorophenyl)prop-2-en-1-ol.
  • Catalyst: Sulfuric acid.
  • Solvent: Water or acetone-water mixture.
  • Temperature: 0 to 20 °C.
  • Reaction: Acid-catalyzed elimination of water.
  • Yield: Reported up to 99%.

Notes

  • This method is highly efficient and provides excellent yields.
  • Requires availability of the corresponding alcohol precursor.
  • Acidic conditions must be controlled to avoid side reactions.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
Claisen-Schmidt Condensation 3-chloroacetophenone + aldehyde 50% KOH, ethanol, RT, 1 hour ~70 Simple, moderate yield, classical method
Acyl Chloride Coupling (GP2) 3-chlorobenzoyl chloride + TEA Chloroform, N2, 12 hours 73 Requires acyl chloride, chromatography
Dehydration of Allylic Alcohol 1-(3-chlorophenyl)prop-2-en-1-ol + H2SO4 Acidic, 0-20 °C Up to 99 High yield, depends on alcohol availability

Research Findings and Analytical Data

  • The product this compound has been characterized by NMR spectroscopy, showing characteristic vinyl protons and aromatic signals consistent with substitution patterns.
  • High-resolution mass spectrometry confirms the molecular ion peak at m/z 167.0263 (M+H)+, matching the calculated value for C9H8OCl.
  • Crystal structure studies of related chalcones indicate that the dihedral angles between aromatic rings and the propenone group influence molecular packing and stability.
  • No classical hydrogen bonding is observed in the crystal lattice; however, weak C–H···π interactions contribute to stability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may act as a proton-transfer reagent, facilitating the transfer of protons between molecules. Additionally, its biological activities may be attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The compound’s structural analogs vary in substituent patterns on the aryl rings, which significantly alter physical properties, chemical reactivity, and biological activity. Key examples include:

Compound Name Substituents Physical Properties Key Findings References
1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one Phenyl at C3, 3-Cl at C1 N/A Simpler analog; used as a precursor for pyrazole derivatives with anti-inflammatory activity .
(E)-3-(3-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (A8) 4-OH at C1, 3-Cl at C3 Yellow solid, Yield: 63.2% Enhanced solubility due to hydroxyl group; studied in heterogeneous catalysis .
(E)-3-(3-Chlorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one (1ah) 2-NO₂ at C1, 3-Cl at C3 Light-yellow solid, mp 122°C, Yield: 90% Nitro group facilitates cyclization into indolinones; high yield due to optimized Claisen-Schmidt conditions .
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 2-OH at C1, 4-Cl at C3 N/A DFT studies reveal strong intramolecular hydrogen bonding, affecting electronic properties and chemical reactivity .

Substituent Impact :

  • Electron-withdrawing groups (e.g., Cl, NO₂): Increase electrophilicity of the α,β-unsaturated system, enhancing reactivity in nucleophilic additions (e.g., cyclocondensation with hydrazines) .
  • Hydroxyl groups : Improve solubility and enable hydrogen bonding, critical for crystal packing and biological target interactions .

Physical and Chemical Properties

  • Melting Points : Range from 122°C (nitro-substituted 1ah) to higher values for hydroxylated derivatives, reflecting stronger intermolecular forces .
  • Electronic Properties : DFT studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one show a HOMO-LUMO gap of 4.12 eV, indicating moderate chemical reactivity. The chlorine atom lowers electron density at the β-carbon, facilitating Michael addition reactions .

Biological Activity

1-(3-Chlorophenyl)prop-2-en-1-one, commonly known as a chalcone derivative, is an organic compound characterized by its α,β-unsaturated carbonyl system. This structure is crucial for its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H11ClOC_{15}H_{11}ClO. The compound features a chlorinated phenyl group at the 3-position of the benzene ring, which enhances its electronic and steric properties. The α,β-unsaturated carbonyl group allows for significant interactions with biological targets, facilitating various biological activities.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit specific enzymes and disrupt cellular processes, leading to its potential applications in treating various diseases, particularly cancer and microbial infections.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in critical cellular pathways, affecting processes such as apoptosis and cell proliferation.
  • Antioxidant Activity: It has been shown to exhibit antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity: Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant antiproliferative effects against breast cancer (T-47 D), leukemia (SR), melanoma (SK-MEL-5), and other types of cancer.
    Cell Line% Inhibition
    T-47 D (Breast)90.47%
    SR (Leukemia)81.58%
    SK-MEL-5 (Melanoma)84.32%
    MDA-MB-468 (Breast)84.83%
  • Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential use in treating infections.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of chalcone derivatives, including this compound, researchers found that it significantly inhibited cell proliferation in multiple cancer models. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of monoamine oxidase (MAO), where chalcone derivatives were evaluated for their ability to inhibit MAO-A and MAO-B. The results indicated that specific substitutions on the phenyl ring could enhance inhibitory potency, with some derivatives showing IC50 values in the submicromolar range.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructure Characteristics
(2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneContains a methoxy group which may enhance solubility
(2E)-1-(3-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneHydroxyl group may contribute to increased biological activity
(2E)-1-(3-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-oneNitro group introduces electron-withdrawing effects

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